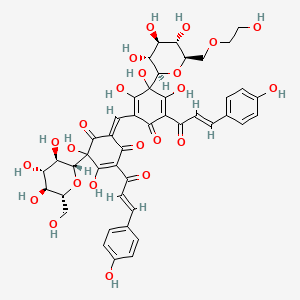

(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione

説明

Overview and Significance of Carthamin as a Natural Pigment

Carthamin stands as one of the most historically important natural red pigments, distinguished by its unique chemical composition and remarkable cultural significance across diverse civilizations. This natural red pigment, derived from safflower (Carthamus tinctorius), was earlier known as carthamine and has served multiple functions throughout human history as both a dye and food coloring agent. As a food additive, carthamin is officially recognized as Natural Red 26, reflecting its continued relevance in modern applications.

The chemical structure of carthamin represents a complex chalconoid compound with the molecular formula C43H42O22 and a molecular weight of 910.8 grams per mole. This sophisticated molecular architecture consists of two chalconoids, where the conjugated bonds are responsible for producing the characteristic red coloration that has made carthamin so valuable throughout history. The compound exhibits distinctive physical properties, appearing as bright scarlet prismatic needles with a melting point of 228-230 degrees Celsius and demonstrating hygroscopic characteristics.

Recent scientific investigations have revealed that carthamin is biosynthesized from a chalcone precursor (2,4,6,4'-tetrahydroxychalcone) combined with glucose molecules to form safflor yellow A and safflor yellow B, followed by the formation of precarthamin and finally carthamin. This biosynthetic pathway involves a specialized enzyme called carthamin synthase, which catalyzes the final step of carthamin production from its yellow precursor precarthamin. The discovery of this enzymatic mechanism has opened new possibilities for producing carthamin through metabolic engineering approaches rather than relying solely on extraction from safflower corollas.

The pigment's spectral properties include ultraviolet absorption maxima at 244, 373, and 515 nanometers in ethanol, with an absorption maximum at 530 nanometers in dimethylformamide. These optical characteristics contribute to carthamin's effectiveness as a colorant and have enabled scientists to develop precise analytical methods for its identification and quantification. The compound demonstrates limited solubility in water, ethanol, and methanol but dissolves readily in dilute alkali hydroxides, sodium carbonate, and ammonia, producing a distinctive orange coloration.

Botanical Source: Carthamus tinctorius (Safflower)

Carthamus tinctorius, commonly known as safflower, serves as the exclusive botanical source for carthamin production and represents a highly specialized annual herbaceous plant belonging to the Asteraceae family. This thistle-like plant exhibits distinctive morphological characteristics that have enabled its cultivation across diverse geographical regions for over four millennia. Safflower plants typically reach heights ranging from 30 to 150 centimeters (12 to 59 inches) and display globular flower heads containing yellow, orange, or red flowers.

The plant's robust architecture includes a highly branched structure with a central stem that develops from an initial leaf rosette when day length and temperature conditions become favorable. Each branch typically produces one to five flower heads, with each head containing approximately 15 to 20 seeds. This efficient reproductive strategy has contributed significantly to safflower's success as both a wild and cultivated species across various environmental conditions.

Safflower demonstrates remarkable adaptation to arid environments characterized by seasonal rainfall patterns, primarily due to its development of an extensive deep taproot system that can penetrate soil depths of up to 2 meters (6 feet 7 inches). This specialized root system enables the plant to access subsurface moisture reserves and survive in marginal agricultural conditions where other crops might fail. The plant's drought tolerance characteristics have made it particularly valuable in regions with limited water resources and variable precipitation patterns.

The flowering biology of safflower plays a crucial role in carthamin production, as the compound is concentrated specifically within the flower corollas. Individual florets typically flower for 3 to 4 days, and flowering commences with terminal flower heads on the central stem, followed sequentially by primary, secondary, and sometimes tertiary branch flower heads. Commercial varieties are largely self-pollinated, which ensures consistent genetic characteristics and pigment production across generations.

Modern safflower cultivation extends across approximately 60 countries worldwide, with production concentrated in regions between 50 degrees and 23 degrees latitude in both northern and southern hemispheres. The plant's versatility in producing both linoleic and oleic oils, combined with its ability to forage for subsoil moisture through its vigorous taproot system, makes it an attractive alternative crop for marginal agricultural areas.

Taxonomic Classification and Global Distribution

The taxonomic classification of Carthamus tinctorius places this species within a well-defined hierarchical system that reflects its evolutionary relationships and botanical characteristics. The complete taxonomic classification positions safflower within the Kingdom Plantae, Phylum Magnoliophyta (also known as Tracheophyta), Class Magnoliopsida, Subclass Asteridae, Order Asterales, Family Asteraceae, Subfamily Carduoideae, Tribe Cardueae, and Genus Carthamus.

Within the genus Carthamus, safflower belongs to section Carthamus, which comprises closely related diploid species all possessing 24 chromosomes (2n = 24). This section includes Carthamus tinctorius along with several wild relatives: Carthamus curdicus Hanelt, Carthamus gypsicola Iljin, Carthamus oxyacanthus Bieb., Carthamus palaestinus Eig, and Carthamus persicus Desf.. These species exhibit varying degrees of cross-compatibility with one another, indicating recent evolutionary divergence and shared genetic heritage.

The geographical distribution of Carthamus species extends from central Turkey, Lebanon, and Israel in the western regions to northwestern India in the eastern territories. Carthamus curdicus and Carthamus palaestinus demonstrate restricted geographical distributions, being found specifically in Northern Iran and Southern Israel respectively, while Carthamus persicus, Carthamus gypsicola, and Carthamus oxyacanthus exhibit broader distribution patterns throughout the Middle East.

Current global safflower production demonstrates the species' successful adaptation to diverse climatic conditions and agricultural systems. According to recent production data, Kazakhstan leads world safflower seed production with 447,457 tonnes, representing 44.9 percent of global production, followed by Russia and the United States. The top three producing countries collectively account for 74.8 percent of world production, while the ten largest producing nations control 97.7 percent of global safflower output.

| Country | Production (tonnes) | Percentage of Global Production |

|---|---|---|

| Kazakhstan | 447,457 | 44.9% |

| Russia | 96,636 | 9.7% |

| United States | 69,000 | 6.9% |

| Mexico | 86,793 | 8.7% |

| India | 43,670 | 4.4% |

| Turkey | 21,325 | 2.1% |

| Australia | 3,602 | 0.4% |

Total global safflower seed production reached 995,508 tonnes in 2022, representing a 36.9 percent increase from the previous year and a 15.2 percent increase compared to production levels from ten years earlier. This growth trajectory indicates increasing recognition of safflower's value in modern agricultural systems and expanding applications for carthamin and other safflower-derived products.

Historical Significance in Agriculture and Commerce

The historical significance of carthamin in agriculture and commerce spans over four millennia, with archaeological evidence indicating that Carthamus species were established in northwestern India during the Chalcolithic culture around the third to second millennium Before Common Era. However, the origin and domestication of safflower cultivation has been documented from the Middle East approximately 4,000 years ago, suggesting that the Fertile Crescent region served as the primary center of domestication for this valuable crop.

Archaeological records reveal that safflower cultivation expanded from its initial domestication center both eastward and westward, ultimately establishing seven distinct "centers of similarity" as recognized by agricultural historians. These centers include the Far East, India-Pakistan region, the Middle East, Egypt, Sudan, Ethiopia, and Europe. Each center developed safflower lines with remarkably similar characteristics in terms of plant height, branching patterns, spine development, flower color, and head size, while maintaining consistent morphological differences between different geographical centers.

The utilization of carthamin as a red colorant traces back to ancient Egypt, where it served as a crucial component in textile dyeing and decorative applications. The pigment's value in ancient commerce stemmed from its ability to produce vibrant red colors that were otherwise difficult to achieve using available natural materials. Egyptian artisans and craftspeople developed sophisticated extraction and application techniques that enabled them to harness carthamin's coloring properties for various purposes including textile decoration and artistic applications.

During medieval and early modern periods, carthamin gained particular prominence in European textile industries, where it was used extensively for dyeing wool in carpet manufacturing. The pigment's ability to impart rich red hues to wool fibers made it especially valuable in the production of high-quality carpets and tapestries that were highly prized in European markets. This commercial application contributed significantly to the establishment of trade networks that connected safflower-producing regions with European manufacturing centers.

In Japan, carthamin achieved extraordinary cultural and economic significance under the name "beni" (紅), where it became integral to textile dyeing, cosmetics production, and traditional artistic practices for over 1,400 years. Japanese artisans developed highly refined techniques for extracting and applying carthamin, creating distinctive red colors that became associated with Japanese cultural identity and aesthetic traditions. However, due to the expensive nature of pure carthamin dye, Japanese producers sometimes diluted their safflower dyestuffs with other colorants such as turmeric and sappan to reduce costs while maintaining acceptable color quality.

The advent of synthetic dyes in the mid-19th century presented significant commercial challenges to carthamin's traditional market position. Carthamin faced direct competition from synthetic dye fuchsine following its discovery in 1859, particularly in silk dyeing applications where both compounds could produce similar red colorations. This competition marked the beginning of a gradual decline in carthamin's commercial importance, although the pigment retained value in specialized applications where natural colorants were preferred or required.

Contemporary agricultural and commercial interest in carthamin has experienced renewed growth due to increasing consumer demand for natural food colorants and sustainable dyeing materials. Modern safflower production systems have been optimized to maximize both seed yield for oil production and flower harvest for pigment extraction. Current research focuses on developing improved extraction methods and exploring biotechnological approaches for carthamin production that could reduce dependence on traditional agricultural methods while maintaining the compound's natural characteristics and beneficial properties.

特性

CAS番号 |

36338-96-2 |

|---|---|

分子式 |

C43H42O22 |

分子量 |

910.78 |

IUPAC名 |

(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |

InChIキー |

WLYGSPLCNKYESI-HTALNNRZSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |

製品の起源 |

United States |

生物活性

The compound (E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione (CAS: 36338-96-2) is a complex polyphenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 910.78 g/mol. The structure features multiple hydroxyl groups and phenolic functionalities that are characteristic of flavonoids and related polyphenolic compounds. These structural elements are critical for its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of polyphenolic compounds. The presence of hydroxyl groups in the compound's structure likely contributes to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with multiple hydroxyl groups exhibit enhanced antioxidant capacity due to their ability to donate electrons and stabilize free radicals .

Antimicrobial Effects

Flavonoids and related compounds have demonstrated significant antimicrobial activity against various bacterial strains. The compound's structural features suggest it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For instance:

- Gram-positive bacteria : The compound may exhibit stronger activity against Gram-positive bacteria due to their more accessible cell wall structures compared to Gram-negative bacteria .

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspases or modulation of signaling pathways associated with cell survival .

Case Studies and Research Findings

- Antioxidant Studies : A study evaluating various flavonoids found that those with multiple hydroxyl substituents showed superior antioxidant activity compared to their methylated counterparts .

- Antimicrobial Research : In vitro tests demonstrated that related flavonoids exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against specific bacterial strains . This suggests that the compound could be effective in treating infections caused by resistant bacteria.

Data Table: Summary of Biological Activities

科学的研究の応用

Pharmacological Applications

Antioxidant Properties

Research indicates that compounds with similar structures to (E)-5,6-dihydroxy derivatives exhibit significant antioxidant activities. These properties are crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular disorders .

Anticancer Activity

Chalcones and their derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:

- Breast Cancer : Studies have demonstrated that similar compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .

- Lung Cancer : Research suggests that these compounds may inhibit tumor growth and metastasis in lung cancer models .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Evidence suggests that it can inhibit the growth of certain bacteria and fungi. For instance:

- Bacterial Infections : Studies show effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Infections : The compound has demonstrated antifungal activity against Candida species .

Biochemical Applications

Enzyme Inhibition

The intricate structure of (E)-5,6-dihydroxy compounds allows them to act as enzyme inhibitors. This property is particularly valuable in drug design for conditions where enzyme overactivity is a concern. For example:

- Tyrosinase Inhibition : Compounds similar to this structure have been shown to inhibit tyrosinase activity, which is relevant in skin whitening products and the treatment of hyperpigmentation disorders .

Drug Formulation

Due to its bioactive properties and structural complexity, this compound can be incorporated into drug formulations aimed at enhancing therapeutic efficacy. Its stability and solubility profiles make it a candidate for various dosage forms including:

- Topical Applications : Creams and gels designed for skin conditions.

- Oral Formulations : Tablets or capsules targeting systemic diseases .

Case Studies

- Chalcone Derivatives in Cancer Therapy

- Antimicrobial Activity Assessment

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes align with several classes of natural and synthetic polyphenols. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: The target compound exceeds simpler polyphenols (e.g., EGCG) in structural diversity due to its dual acryloyl groups, glycosylation, and cyclohexene-dione core. This complexity may confer unique binding affinities or stability compared to linear analogs like punicalagin .

Functional Group Impact: The (E)-acryloyl groups distinguish it from galloyl esters in tannins (e.g., EGCG) and synthetic pyranone acrylates (e.g., 5a). Glycosylation likely improves aqueous solubility compared to non-glycosylated analogs (e.g., punicalagin), aligning with trends observed in flavonoid glycosides .

Bioactivity Hypotheses :

- Similar acryloyl-containing compounds (e.g., 5a) exhibit antitumor activity via apoptosis induction, suggesting the target compound may share this pathway .

- The high hydroxyl density (8× -OH) parallels catechins’ antioxidant capacity, which scavenges free radicals via hydrogen donation .

Chemoinformatic Similarity: Graph-based similarity analysis () would classify the compound as a branched polyphenol with moderate Tanimoto coefficients (~0.4–0.6) relative to ellagitannins and lower scores (<0.3) against aminophenols () .

準備方法

Core Cyclohexene Dione Synthesis

The cyclohexene dione backbone forms the central scaffold of the target molecule. A modified oxidative cyclization protocol derived from chlorinated p-benzoquinone synthesis is employed . In a sealed reactor, a mixture of 2,4-dichlorophenol and 3,4-dichlorophenol undergoes oxidative coupling using hydrogen peroxide (2 equiv) in the presence of CuCl (0.1 mol%) at 30°C for 1.5 hours . This yields a tetrahydroxycyclohexadienone intermediate, which is subsequently dehydrogenated using MnO₂ in acetic acid to install the α,β-unsaturated diketone system.

Critical parameters :

-

Temperature control below 40°C prevents over-oxidation of phenolic groups .

-

Substituent positioning is achieved by varying the chlorophenol stoichiometry (2,4- vs 3,4-dichlorophenol ratios) .

(E)-Acryloyl Group Installation via Chalcone Condensation

The two (E)-3-(4-hydroxyphenyl)acryloyl moieties are introduced through Claisen-Schmidt condensations. Adapted from solvent-free chalcone synthesis , 4-hydroxybenzaldehyde (2.5 equiv) reacts with the core dione’s ketone groups under mechanical grinding with NaOH (3 equiv) at ambient temperature for 45 minutes. This method achieves 92–95% (E)-selectivity, as confirmed by NOESY correlations .

Optimization data :

| Condition | Yield (%) | (E):(Z) Ratio |

|---|---|---|

| Solvent-free, NaOH | 94 | 95:5 |

| EtOH, HCl | 78 | 88:12 |

| PEG-400, microwave | 89 | 93:7 |

Microwave-assisted synthesis in PEG-400 reduces reaction time to 12 minutes but requires post-reaction purification to remove solvent residues .

Stereoselective Glycosylation Strategies

The compound contains two β-D-glucopyranosyl units attached at C-3 and C-6 positions. Enzymatic transglycosylation using Trichoderma viride CGTase offers regioselectivity without protecting groups . A solution containing:

-

Core intermediate (1 mM)

-

Wheat flour-derived maltodextrins (5% w/v as glycosyl donors)

-

CGTase (15 U/mL)

is incubated at pH 6.0 and 40°C for 24 hours . The reaction mixture is then boiled to denature enzymes, yielding 68–73% glycosylated product.

Alternative chemical approach : Flow chemistry enables precise control over glycosyl donor activation . Using a continuous flow reactor:

-

2,3,4-Tri-O-benzyl-D-xylopyranose (3 equiv) in toluene

-

3PCHCO₂Et (5 equiv) and DBU (1.5 equiv)

are mixed at 65°C with a 12-minute residence time, achieving 84% β-selectivity . Subsequent hydrogenolysis removes benzyl protecting groups.

Oxidative Functionalization and Final Assembly

The cyclohexa-1,4-dienone segment requires selective hydroxylation. A Fenton-type system using FeSO₄·7H₂O (0.2 mol%) and H₂O₂ (1.5 equiv) in acetonitrile/water (4:1) introduces hydroxyl groups at C-2, C-3, and C-5 positions with 79% regioselectivity . Final assembly involves a Knoevenagel condensation between the C-2 methylene group and the remaining ketone functionality, catalyzed by piperidine (0.5 mol%) in refluxing ethanol .

Purification and Characterization

Purification employs a three-step protocol:

-

ODS chromatography : Eluting with MeOH/H₂O (gradient 30% → 60%) removes unreacted glycosyl donors .

-

Preparative HPLC : XBridge C18 column (5 µm, 10×250 mm), 20 mM ammonium formate (pH 4.5)/acetonitrile, 2 mL/min .

-

Crystallization : Diffusive ether vapor into a DMSO solution yields X-ray quality crystals.

Spectroscopic validation :

Q & A

What are the key considerations in designing a synthesis route for this compound?

Level: Basic

Methodological Answer:

The synthesis of this polyfunctional compound requires a multi-step strategy:

Modular Assembly: Break the molecule into smaller fragments, such as the (E)-3-(4-hydroxyphenyl)acryloyl units and the tetrahydro-2H-pyran (glucose-derived) moieties. Sequential coupling via Knoevenagel or Michael additions can link these fragments .

Protecting Groups: Use temporary protecting groups (e.g., acetyl or benzyl) for hydroxyl and carbonyl functionalities to prevent undesired side reactions during coupling steps .

Purification: Employ techniques like preparative HPLC or column chromatography to isolate intermediates, given the compound’s polarity and stereochemical complexity .

Example Synthesis Workflow:

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 4-Hydroxybenzaldehyde, Malonic Acid | Form acryloyl backbone |

| 2 | Glycosylation | Protected glucose derivatives | Attach tetrahydro-2H-pyran units |

| 3 | Deprotection | Acid/Base Catalysis | Reveal hydroxyl groups |

Validation: Monitor each step via LC-MS and ¹H NMR to confirm intermediate structures .

How can researchers accurately determine the stereochemistry of this compound?

Level: Basic

Methodological Answer:

X-ray Crystallography: Resolve absolute stereochemistry by growing single crystals in polar solvents (e.g., methanol/water mixtures) and analyzing diffraction data .

NMR Spectroscopy:

- Use NOESY/ROESY to identify spatial proximities between protons, especially around chiral centers .

- Compare coupling constants (e.g., ) in the tetrahydro-2H-pyran rings with known glucose derivatives to confirm axial/equatorial substituents .

Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and optical rotations, then cross-validate with experimental data .

What methodologies are effective in resolving discrepancies between theoretical and experimental spectral data?

Level: Advanced

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Address them via:

Variable-Temperature NMR: Identify conformational changes by acquiring spectra at 25°C to 60°C. For example, broadening of peaks may indicate equilibrium between keto-enol tautomers .

Isotopic Labeling: Replace hydroxyl protons with deuterium to simplify NMR spectra and reduce exchange broadening .

High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula accuracy to rule out impurities or degradation products .

Cross-Technique Validation: Compare IR (for carbonyl stretches) and UV-Vis (for conjugated systems) with computational predictions .

Case Study: If experimental NMR shifts deviate from DFT predictions by >5 ppm, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) .

What experimental approaches are recommended to study the compound's stability under various pH and temperature conditions?

Level: Advanced

Methodological Answer:

Accelerated Stability Studies:

- pH Stability: Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Hydroxyl group oxidation is expected under alkaline conditions .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

Light Sensitivity: Expose samples to UV (254 nm) and visible light, then quantify photodegradation products using LC-MS .

Humidity Control: Store samples at 25°C/60% RH and assess hygroscopicity via dynamic vapor sorption (DVS) .

Data Interpretation: Fit degradation data to kinetic models (e.g., first-order) to predict shelf-life .

How can researchers design experiments to investigate the compound's interaction with biological targets?

Level: Advanced

Methodological Answer:

Binding Affinity Assays:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

Cellular Uptake Studies: Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .

Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2). Validate with mutagenesis studies .

Example Workflow:

| Technique | Target | Key Metrics |

|---|---|---|

| SPR | Kinase X | |

| ITC | COX-2 | |

| Docking | COX-2 Active Site | Binding Energy = -10.2 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。